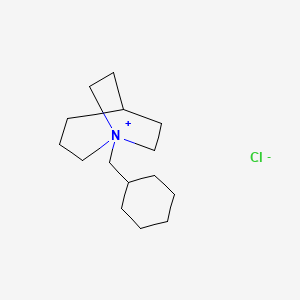
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride is a compound belonging to the class of azabicyclo nonanes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bicyclic framework that is often associated with significant pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride typically involves the formation of the azabicyclo nonane core followed by the introduction of the cyclohexylmethyl group. Common synthetic routes include:
Cyclization Reactions: These reactions often involve the use of amines and cyclic ketones under acidic or basic conditions to form the bicyclic structure.
Reductive Amination: This method involves the reaction of a ketone with an amine in the presence of a reducing agent to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization and reductive amination processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can modify the bicyclic structure or reduce functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiprotozoal agent.
Mechanism of Action
The mechanism of action of 1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit the growth of protozoa by interfering with their metabolic pathways. The compound’s bicyclic structure allows it to bind effectively to target enzymes or receptors, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
1,4-Diazabicyclo(3.2.2)nonane: Known for its switchable phase transition and dielectric properties.
2-Azabicyclo(3.2.2)nonane: Exhibits antiprotozoal activities and is structurally similar to 1-Cyclohexylmethylazabicyclo(3.2.2)nonane dihydrochloride.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its cyclohexylmethyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy in biological systems.
Properties
CAS No. |
64048-81-3 |
|---|---|
Molecular Formula |
C15H28ClN |
Molecular Weight |
257.84 g/mol |
IUPAC Name |
1-(cyclohexylmethyl)-1-azoniabicyclo[3.2.2]nonane;chloride |
InChI |
InChI=1S/C15H28N.ClH/c1-2-5-15(6-3-1)13-16-10-4-7-14(8-11-16)9-12-16;/h14-15H,1-13H2;1H/q+1;/p-1 |
InChI Key |
GLBIGEIFLNBBRY-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)C[N+]23CCCC(CC2)CC3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


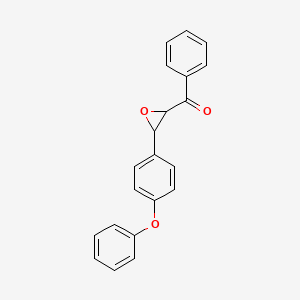
![N,N'-(2,5-Dimethyl-1,4-phenylene)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide]](/img/structure/B13776643.png)
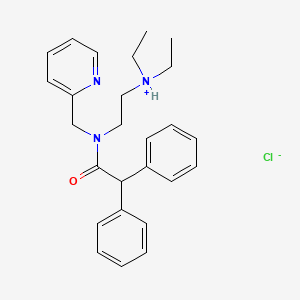
![[3-(Tert-butoxycarbonylamino-imino-methyl)-phenyl]-acetic acid](/img/structure/B13776651.png)
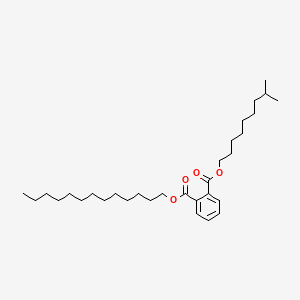
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13776655.png)
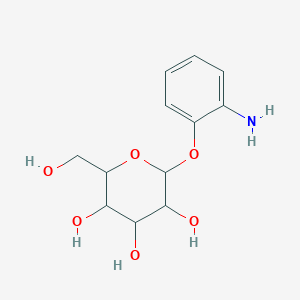
palladium(II)]](/img/structure/B13776679.png)

![(8R,9S,13S,14S,17S)-17-(2-chloroethynyl)-3,17-dimethoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene](/img/structure/B13776688.png)
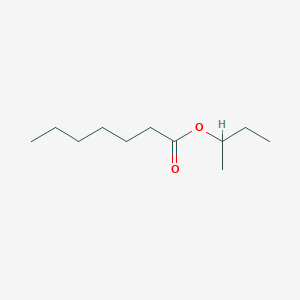
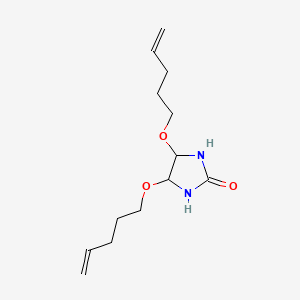
![1,3-Benzenediol, 2,4-bis[(4-dodecylphenyl)azo]-](/img/structure/B13776701.png)
![3-[5-[[4-(3,4-dichloroanilino)-5-fluoropyrimidin-2-yl]amino]indazol-2-yl]-N-methylpropanamide](/img/structure/B13776715.png)
